molecular formula C6H4N2O2S B11916802 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B11916802
M. Wt: 168.18 g/mol
InChI Key: NDYVYNMHEFQCFN-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of 2-thioxo-dihydropyrimidinones, which are recognized as privileged scaffolds due to their wide range of biological activities . As part of the annulated pyrimidine family, this core structure is a subject of investigation for developing novel therapeutic agents. Researchers are exploring its potential as a key intermediate for the synthesis of more complex polycyclic systems . The exocyclic sulfur atom at the 2-position provides a versatile handle for further chemical modification, for instance, through S-alkylation reactions, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies . Compounds featuring this structural motif have been reported in scientific literature to exhibit diverse pharmacological properties. These include serving as a scaffold for kinase inhibitors , and demonstrating potential anticonvulsant activity in preclinical models, as seen with closely related pyrimidine derivatives . The mechanism of action for biological effects is typically highly target-dependent but often involves interactions with enzyme active sites or receptor domains . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant scientific literature for comprehensive data on the synthesis, properties, and applications of this chemical series .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1H-furo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-10-4)7-6(11)8-5/h1-2H,(H2,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYVYNMHEFQCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of isothiocyanates with primary amines to form thiourea intermediates. These intermediates are then cyclized in the presence of bases such as potassium carbonate or sodium methoxide to yield the desired compound . Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo group (C=S) undergoes nucleophilic substitution, particularly with amines, to form thiourea or urea derivatives. For example:

  • Reaction with cyclohexylamine under reflux in toluene yields 6-(cyclohexylamino)-5-(6,8-dichloro-4-oxochromen-3-yl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione (93% yield) .

  • tert-Butylamine substitutes the thioxo group to produce amino derivatives (85–90% yields) .

Mechanism : The sulfur atom acts as a leaving group, enabling nucleophilic attack by amines. This reactivity is critical for generating bioactive analogues.

1,3-Dipolar Cycloaddition

Reaction with 2,6-dichlorobenzonitrile oxide in dioxane forms fused thiazolo-pyrimidine derivatives via a domino cycloaddition pathway . The process involves:

  • Intermediate formation through 1,3-dipolar addition.

  • Ring-opening and sulfur-to-oxygen substitution.

Conditions : 36-hour reflux in dioxane .

Thiophene Formation

Treatment with malononitrile and elemental sulfur in dioxane/TEA generates 6-amino-4-phenyl-2-thioxothieno[3,2-d]pyrimidine-7-carbonitrile (69% yield) .

Key Step : Cyclization via sulfur incorporation into the pyrimidine core.

Schiff Base Formation

Condensation with triethyl orthoacetate forms ethoxyimine intermediates, which react with hydrazines or amines to yield triazolo-pyrimidines .

Thermal Rearrangements

Heating 5-(2-chloroacetyl)-6-phenyl-2-thioxodihydropyrimidin-4-one in toluene at 170°C induces cyclization to 4-phenyl-2-thioxofuro[2,3-d]pyrimidin-5-one (81% yield) .

Mechanism : Intramolecular nucleophilic displacement of chlorine by the furan oxygen.

Alkylation/Acylation

  • Chloroacetyl chloride reacts at the pyrimidine N-position to form 5-(2-chloroacetyl) derivatives .

  • Diethyl oxalate introduces ethoxycarbonyl groups under basic conditions .

Sulfur Oxidation

Controlled oxidation of the thioxo group could yield sulfonyl or sulfonic acid derivatives, though explicit examples are not documented in the reviewed literature.

Mechanistic and Stereochemical Considerations

  • Stereoselectivity : The three-component reaction favors cis-diastereomers due to steric and electronic effects in the transition state .

  • Electronic Effects : Electron-rich aldehydes enhance reaction rates in condensations .

  • Solvent Impact : Polar aprotic solvents (e.g., dioxane) stabilize intermediates in cycloadditions .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer research:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of 2-thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one show significant antibacterial and antifungal properties. For instance, some synthesized compounds have demonstrated potency against Gram-positive and Gram-negative bacteria as well as various fungal strains .
  • Anticancer Potential : Research has indicated that certain derivatives may inhibit cancer cell proliferation through specific molecular interactions.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated various derivatives of thioxopyrimidine compounds against multiple bacterial strains. The results showed that certain derivatives exhibited half the potency of established antibiotics like levofloxacin against Pseudomonas aeruginosa and Proteus vulgaris. Additionally, these compounds demonstrated double the antifungal activity compared to clotrimazole against A. fumigatus and R. oryzae .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore how this compound interacts with specific biological targets. These studies revealed favorable binding interactions with enzymes critical for bacterial survival, suggesting potential as a lead compound for antibiotic development .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound:

Compound NameSimilarityUnique Features
2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-oneContains thioxo and pyrimidine ringsExhibits different biological activities
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-pyrrolo-[3,2-d]pyrimidin-4(5H)-oneRelated thioxopyrimidine structurePotential analgesic properties
5-(Methylsulfanyl)-10,11-dihydro-imidazo[1,2-c]thiopyrano[4',3':4,5]-thieno[3,2-e]pyrimidin-2(3H)-oneComplex fused heterocyclic systemUnique pharmacological profile

This comparative analysis highlights the versatility of thioxopyrimidine derivatives in medicinal chemistry while showcasing the unique properties of this compound.

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antibacterial and anticancer activities, where it disrupts essential cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(1H)-one Derivatives

  • Structural Differences: Thieno analogs replace the furan oxygen with sulfur, altering electronic density and hydrogen-bonding capabilities. For example, IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) exhibits enhanced binding affinity to phenylalanine hydroxylase due to sulfur's electronegativity and larger atomic radius .
  • Biological Activity: Thieno derivatives like IVPC show promise as pharmacological chaperones, with substituents on the pyridinyl group critical for affinity .

Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

  • Core Modifications : Pyrido analogs incorporate a nitrogen atom in the fused ring, increasing basicity. For instance, 7-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a) demonstrated anti-cancer activity, with substituents on the aryl groups influencing cytotoxicity .
  • Synthetic Routes: These compounds are synthesized via chalcone reactions with 6-aminothiouracil, yielding 50–95% depending on substituents .

Benzofuro[3,2-d]pyrimidin-4(1H)-one Derivatives

  • Aromaticity and Stability : Benzofuro analogs (e.g., 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones) feature an additional benzene ring fused to the furan, enhancing aromatic stability. This modification can improve thermal stability compared to the furo-only analog .

Physicochemical Properties Comparison

Property 2-Thioxo-furo[3,2-d]pyrimidinone Thieno[2,3-d]pyrimidinone (IVPC) Pyrido[2,3-d]pyrimidinone (7a) Benzofuro[3,2-d]pyrimidinone
Molecular Formula C₇H₅N₃O₂S* C₁₄H₁₃N₃OS₂ C₁₇H₁₀Cl₃N₃OS C₁₁H₇N₃O₂S
Melting Point (°C) Not reported 218–221 (similar analogs) 50% yield, m.p. data pending 255–260 (estimated)
Solubility Low in water; soluble in DMF Soluble in ethanol, alkaline solutions Crystallized from DMF Moderate in polar solvents
pKa ~6.78 (estimated) ~6.78 (similar thiol groups) Not reported ~7.1

*Hypothetical formula based on structural analogs.

Biological Activity

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound characterized by a fused pyrimidine and furan ring system. Its unique structure, featuring a thioxo group, contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C6_6H4_4N2_2O2_2S
  • Molar Mass : 168.17 g/mol
  • Density : 1.61 g/cm³
  • pKa : 8.06 (predicted)

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example, compounds with similar thioxopyrimidine structures have been reported to exhibit activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds related to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for inflammatory diseases .

Anticancer Potential

Recent studies have indicated that this compound may inhibit certain cancer cell lines. For instance, structure-activity relationship (SAR) studies have revealed that modifications to the compound can enhance its anticancer activity against specific targets such as Polo-like Kinase 1 (PLK1) .

Study on Antimicrobial Activity

A study conducted by Weidner et al. tested several thienopyrimidine derivatives against Plasmodium falciparum. The IC50_{50} values for these compounds ranged from 1.46 to 5.74 μM, indicating moderate to strong antiplasmodial activity. The study highlighted the importance of structural modifications in enhancing bioactivity .

Anti-inflammatory Activity Assessment

In a comparative analysis of thieno[2,3-d]pyrimidine derivatives, compounds similar to this compound exhibited significant inhibition of IL-6 and TNF-α production. The most active derivatives showed over 50% inhibition at low concentrations (around 3 µM), suggesting their potential as therapeutic agents in inflammatory conditions .

Anticancer Activity Evaluation

A recent investigation into the anticancer properties of modified thioxopyrimidine derivatives revealed promising results against various cancer cell lines. The study found that specific substitutions at the 2 and 3 positions of the core structure enhanced cytotoxicity while maintaining low levels of cytotoxicity toward normal cells .

Comparative Analysis with Related Compounds

Compound NameSimilarityUnique Features
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-pyrrolo-[3,2-d]pyrimidin-4(5H)-oneContains thioxo and pyrimidine ringsExhibits analgesic properties
5-(Methylsulfanyl)-10,11-dihydro-imidazo[1,2-c]thiopyrano[4',3':4,5]-thieno[3,2-e]pyrimidin-2(3H)-oneComplex fused heterocyclic systemUnique pharmacological profile

Q & A

Q. Table 1: Representative Spectral Data for Derivatives

DerivativeIR (C=S, cm⁻¹)¹H NMR (NH, δ ppm)LC-MS (m/z)Yield (%)
3a (Hydroxyphenyl)78412.12, 13.03353.0384
3b (Dichlorophenyl)77812.08, 13.01406.0278
2c (Indole-substituted)78412.28–13.01386.4270
Data from

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazards : Potential irritant (skin/eyes) and toxic if inhaled .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Methodological Answer:

  • Core Modifications : Substitutions at positions 1 and 6 (e.g., benzo[d]thiazol-2-yl or fluorobenzyl groups) enhance anticancer activity by improving target binding (e.g., Compound 41 and 42 ) .
  • Side Chain Engineering : Introducing electron-withdrawing groups (e.g., Cl) or hydrophilic moieties (e.g., hydroxyl) improves solubility and metabolic stability .
  • Case Study : Cyclopropyl moieties in thieno[3,2-d]pyrimidin-4(1H)-one derivatives increase GSK-3β inhibition (IC₅₀ = 10 nM), relevant for Alzheimer’s research .

Advanced: How do metabolic pathways impact the pharmacokinetics of related compounds?

Methodological Answer:

  • Metabolite Profiling : AZD4831, a structurally similar myeloperoxidase inhibitor, undergoes hepatic oxidation to form 20+ metabolites. Key steps include:
    • Phase I : Hydroxylation at the benzyl group .
    • Phase II : Glucuronidation of primary amines .
  • Analytical Tools : LC-HRMS and accelerator mass spectrometry quantify metabolites, with cross-species comparisons (rat vs. human) ensuring safety .

Advanced: What strategies resolve contradictions in biological data across studies?

Methodological Answer:

  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition assays) .
  • Structural Validation : Use X-ray crystallography to confirm binding modes (e.g., interactions with GSK-3β’s ATP pocket) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. IC₅₀) .

Advanced: How can computational methods guide the design of novel derivatives?

Methodological Answer:

  • In Silico Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., GSK-3β or DNA ligase IV) .
  • QSAR Models : Relate substituent properties (e.g., Hammett σ constants) to bioactivity, enabling prioritization of synthetic targets .
  • ADME Prediction : SwissADME forecasts solubility and permeability, reducing attrition in preclinical studies .

Advanced: What analytical methods ensure purity and stability in long-term studies?

Methodological Answer:

  • HPLC-PDA : Monitors degradation products (e.g., oxidation of thioxo groups) with >95% purity thresholds .
  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) identifies susceptible sites (e.g., hydrolysis of ester moieties) .
  • X-ray Diffraction : Confirms crystalline integrity and polymorphic forms .

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